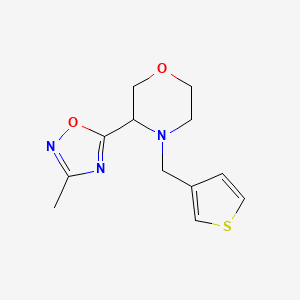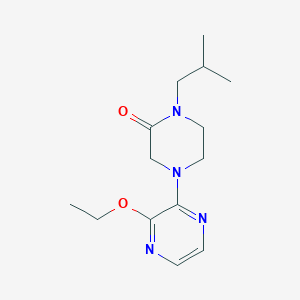![molecular formula C13H9N3 B7675782 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile](/img/structure/B7675782.png)
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile is an organic compound that features a pyrimidine ring attached to a benzonitrile moiety via an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-pyrimidinylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to around 100°C for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the benzonitrile moiety.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethenyl linkage and the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
類似化合物との比較
Similar Compounds
4-[(E)-2-pyridin-4-ylethenyl]benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-[(E)-2-pyrazin-4-ylethenyl]benzonitrile: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c14-9-12-3-1-11(2-4-12)5-6-13-7-8-15-10-16-13/h1-8,10H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTPENPLPOARAF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7675706.png)
![3-[(dimethylamino)methyl]-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7675713.png)

![6-Methyl-2-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7675731.png)
![N-[[5-chloro-2-(pyridin-3-ylmethoxy)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7675735.png)

![3-[[3-(4-Methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]methyl]phenol](/img/structure/B7675756.png)
![N-[(2-bromo-3-methylphenyl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7675762.png)
![1-Cyclopropyl-3-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]pyrazin-2-one](/img/structure/B7675772.png)
![5-[[2-(Imidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-2-pyrrolidin-1-ylpyridine](/img/structure/B7675795.png)
![1-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7675803.png)
![5-Methyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-thiadiazol-2-one](/img/structure/B7675806.png)
![N-cyclopropyl-1-methyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7675813.png)

